REACTION_CXSMILES
|
C[Si](C[Li])(C)C.[Li].ClC[Si](C)(C)C.[CH3:14][C:15]1[C:16](=O)[C:17]([CH3:25])([CH3:24])[CH2:18][CH:19]2[C:23]=1[O:22][CH2:21][O:20]2.[O:27]1CCC[CH2:28]1>CCCCC>[CH2:25]=[CH:17][CH2:18][CH2:19][C:23]([OH:27])=[O:22].[CH3:14][C:15]1[C:16](=[CH2:28])[C:17]([CH3:25])([CH3:24])[CH2:18][CH:19]2[C:23]=1[O:22][CH2:21][O:20]2 |^1:6|
|
Name
|
|
Quantity
|
0.43 mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C[Li]
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
ClC[Si](C)(C)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
4,6,6-trimethyl-5,6,7,7a-tetrahydro-1,3-benzodioxol-5-one
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C(CC2OCOC21)(C)C)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a 750 ml four-necked sulphonation flask
|
Type
|
CUSTOM
|
Details
|
provided with a magnetic stirrer
|
Type
|
DISTILLATION
|
Details
|
subsequently the pentane was distilled off up to the boiling point 62° C. over a Vigreux column
|
Type
|
DISTILLATION
|
Details
|
The pentane, which was distilled off
|
Type
|
TEMPERATURE
|
Details
|
Finally, the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours under GC control
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, it was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
200 ml of water were added dropwise
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three times with 100 ml of pentane each time
|
Type
|
WASH
|
Details
|
The entire organic phase was washed with 150 ml of saturated sodium bicarbonate solution and sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
This gave 67.5 g of a yellow oil, which was distilled over a 10 cm
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CC2OCOC21)(C)C)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |